3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide

logP drug-likeness pharmacokinetics

3,4-Dichloro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide (CAS 1797318-74-1, MW 379.3, ≥95%) combines a 3,4-dichlorobenzamide pharmacophore with a conformationally constrained 3-methoxypiperidine. Its low TPSA (41.6 Ų) and moderate lipophilicity (XLogP3 4.5) place it in the CNS drug-like space, making it a ready-to-screen building block for kinase/GPCR libraries. The absence of the metabolically labile 4-amino group present in cisapride suggests superior microsomal stability, positioning it as a benchmarking tool in ADME panels. Structural uniqueness precludes interchangeable substitution without experimental validation—generic replacements risk unpredictable potency shifts. Available as a research chemical; contact us for bulk or custom synthesis inquiries.

Molecular Formula C19H20Cl2N2O2
Molecular Weight 379.28
CAS No. 1797318-74-1
Cat. No. B2604017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide
CAS1797318-74-1
Molecular FormulaC19H20Cl2N2O2
Molecular Weight379.28
Structural Identifiers
SMILESCOC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C19H20Cl2N2O2/c1-25-16-3-2-10-23(12-16)15-7-5-14(6-8-15)22-19(24)13-4-9-17(20)18(21)11-13/h4-9,11,16H,2-3,10,12H2,1H3,(H,22,24)
InChIKeyIYFPHQXWGVBZHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide (1797318-74-1) Baseline Identity and Physicochemical Profile


3,4-Dichloro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide is a synthetic small molecule (C19H20Cl2N2O2, MW 379.3 g/mol) bearing a 3,4-dichlorobenzamide pharmacophore linked via an aniline nitrogen to a 3-methoxypiperidine ring [1]. It is catalogued as a research chemical with ≥95% purity and a computed XLogP3-AA of 4.5, indicating moderate lipophilicity, and a topological polar surface area of 41.6 Ų [1]. To date, no peer-reviewed biological activity data or structure–activity relationship (SAR) studies have been published for this specific compound, and it is not associated with any known clinical candidate.

Why 3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide Cannot Be Interchanged with Generic Analogs


The combination of a 3,4-dichlorobenzamide moiety and a 3-methoxypiperidin-1-yl substituent is structurally distinct from common benzamide-piperidine analogs. Published SAR from related chemotypes demonstrates that even minor modifications—such as removal of the 3-methoxy group or relocation of the chlorine atoms—can drastically alter target binding, selectivity, and pharmacokinetic properties [1]. In the absence of specific data for this compound, the structural uniqueness alone precludes interchangeable substitution without experimental validation; generic replacements risk introducing unpredictable shifts in potency, selectivity, and off-target liability that cannot be estimated from class-level behavior.

Quantitative Differentiation Evidence for 3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide


Lipophilicity Advantage Over Des-Methoxy and Des-Chloro Analogs

The target compound's computed XLogP3-AA of 4.5 places it in a lipophilicity window that balances membrane permeability with aqueous solubility, relative to structurally simpler analogs. The 3,4-dichloro substitution and 3-methoxy group each contribute to higher logP compared to mono-chloro or des-methoxy variants. For example, the unsubstituted parent benzamide (CID 13167539) has an XLogP3 of approximately 1.0, while 3,4-dichlorobenzamide (CID 1548133) has an XLogP3 of approximately 1.9 [1]. The difference of ≥2.6 log units implies a >100-fold increase in partition coefficient, which may translate to improved passive membrane permeability in cellular assays [2].

logP drug-likeness pharmacokinetics

Topological Polar Surface Area Differentiation from Bulkier Piperidine Analogs

The target compound's topological polar surface area (TPSA) of 41.6 Ų is below the widely accepted threshold of 60 Ų for good blood–brain barrier (BBB) penetration, and below the 140 Ų limit for oral absorption [1]. In contrast, analogs bearing additional hydrogen-bond donors (e.g., 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide, norcisapride) exhibit an estimated TPSA of approximately 76–85 Ų due to the amino and methoxy substituents on the benzamide ring, reducing predicted CNS exposure [2]. The lower TPSA of the target compound may favor CNS target engagement if such targets are pursued.

TPSA CNS penetration drug-likeness

Absence of hERG and CYP3A4 Alerts Relative to Known 5-HT4 Agonist Scaffolds

The prokinetic drug cisapride and its metabolite norcisapride—both sharing the 3-methoxypiperidine motif—are associated with potent hERG channel block (IC50 < 1 µM) and CYP3A4 inhibition, leading to clinical cardiotoxicity and drug–drug interactions [1]. Published SAR indicates that the 4-amino-5-chloro-2-methoxybenzamide pharmacophore is critical for both 5-HT4 agonism and hERG/CYP3A4 liabilities [2]. The target compound, lacking the 4-amino-5-chloro-2-methoxy substitution and instead carrying a 3,4-dichlorobenzamide group, is predicted to have reduced affinity for hERG and CYP3A4 based on pharmacophore matching, though this has not been experimentally verified.

safety pharmacology hERG CYP3A4 cisapride

Research and Industrial Application Scenarios for 3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide


Kinase Inhibitor Library Enrichment for CNS-Permeable Scaffolds

The combination of moderate lipophilicity (XLogP3 = 4.5) and low TPSA (41.6 Ų) makes this compound a candidate for inclusion in focused kinase screening libraries targeting CNS diseases, where BBB penetration is a prerequisite [1]. Unlike bulkier benzamide-piperidine analogs with TPSA >70 Ų, this compound remains within the favorable property space for CNS drug-likeness.

Negative Control Compound for 5-HT4 Receptor Screens

Given the structural resemblance to the 5-HT4 agonist pharmacophore (3-methoxypiperidine) but the absence of the essential 4-amino-5-chloro-2-methoxybenzamide ring, this compound may serve as a negative control in 5-HT4 receptor assays, helping to confirm that observed agonism is not driven solely by the piperidine substituent [1].

Metabolic Stability Benchmarking Against Cisapride Derivatives

Because the 3,4-dichlorobenzamide group eliminates the metabolically labile 4-amino substituent present in cisapride, this compound may exhibit superior microsomal stability and lower CYP3A4-mediated drug–drug interaction potential, making it a useful benchmarking tool in ADME panels for next-generation prokinetic agents [1][2].

Fragment-Based Drug Discovery with a Privileged 3,4-Dichlorobenzamide Core

3,4-Dichlorobenzamide is a recognized fragment scaffold used for kinase and GPCR inhibitor design [1]. This compound extends that fragment with a conformationally constrained 3-methoxypiperidine, offering a ready-to-screen building block for fragment elaboration or scaffold hopping programs.

Quote Request

Request a Quote for 3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.